

An In-depth Technical Guide to Ethyl 3-Phenylglycidate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3-phenylglycidate*

Cat. No.: B095094

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylglycidate, a versatile organic compound, holds a significant position in both industrial and research settings. Characterized by its unique epoxide and ester functional groups, this molecule serves as a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] Its distinct aromatic properties also make it a valuable component in the formulation of fragrances and flavors.^[1] This guide provides a comprehensive overview of **ethyl 3-phenylglycidate**, focusing on its chemical identity, synthesis, key properties, and diverse applications, tailored for professionals in the fields of chemistry and drug development.

Nomenclature: Unambiguous Identification

For clarity in scientific communication, it is crucial to establish the precise chemical identity of **ethyl 3-phenylglycidate**.

IUPAC Name: The systematically assigned and internationally recognized name for this compound is ethyl 3-phenyloxirane-2-carboxylate.^[2]

Synonyms: In literature and commercial contexts, **ethyl 3-phenylglycidate** is also known by several other names, including:

- 3-Phenylglycidic acid ethyl ester[1]
- Ethyl 3-phenyloxiranecarboxylate[1]
- Ethyl phenylglycidate[2]
- Oxiranecarboxylic acid, 3-phenyl-, ethyl ester[2]
- ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE[2]

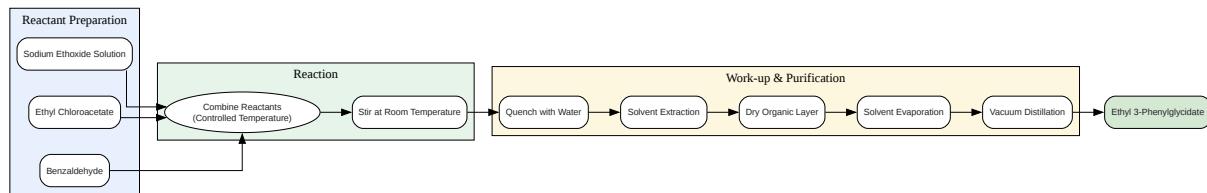
Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physical and chemical properties of **ethyl 3-phenylglycidate** is essential for its handling, application, and the design of synthetic routes.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₃	[1]
Molecular Weight	192.21 g/mol	[1]
Appearance	Colorless to slightly yellow liquid	[1][3]
Odor	Strong, fruity, suggestive of strawberry	[2][3]
Boiling Point	96 °C at 0.5 mmHg	[3][4]
Density	1.102 - 1.123 g/mL at 25 °C	[1][3][4]
Refractive Index	1.516 - 1.521 at 20 °C	[1]
Solubility	Slightly soluble in water	[3][4]
CAS Number	121-39-1	[1]

Synthesis of Ethyl 3-Phenylglycidate via the Darzens Condensation

The most prominent and efficient method for the synthesis of **ethyl 3-phenylglycidate** is the Darzens condensation, also known as the glycidic ester condensation.^[5] This reaction involves the condensation of an aldehyde or ketone with an α -haloester in the presence of a base to form an α,β -epoxy ester (a glycidic ester).^[5]


Mechanistic Insight

The Darzens condensation is a powerful tool in organic synthesis as it forms a carbon-carbon bond and an epoxide ring in a single reaction. The mechanism proceeds through the following key steps:

- **Enolate Formation:** A strong base abstracts a proton from the α -carbon of the ethyl chloroacetate, forming a reactive enolate. The choice of a strong base is critical to ensure complete deprotonation and initiate the reaction. Sodium ethoxide or sodium amide are commonly employed for this purpose.
- **Nucleophilic Attack:** The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This step is analogous to an aldol addition and forms an alkoxide intermediate.
- **Intramolecular Nucleophilic Substitution (SN2):** The negatively charged oxygen of the alkoxide intermediate then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of the epoxide ring.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a laboratory-scale synthesis of **ethyl 3-phenylglycidate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **ethyl 3-phenylglycidate**.

Materials:

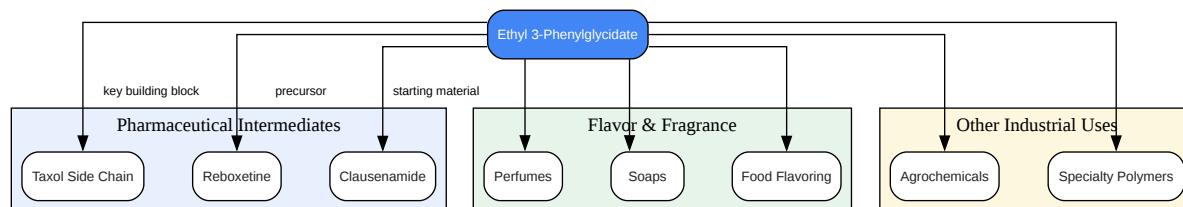
- Benzaldehyde
- Ethyl chloroacetate
- Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol or used as a commercially available solution)
- Absolute ethanol
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Ice
- Water

Procedure:

- Preparation of Sodium Ethoxide (if not commercially available): In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by cooling in an ice bath.
- Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde and ethyl chloroacetate in a suitable solvent like absolute ethanol.
- Condensation Reaction: Cool the benzaldehyde and ethyl chloroacetate mixture in an ice bath. Slowly add the prepared sodium ethoxide solution dropwise to the mixture while maintaining the temperature between 10-15°C.^[6] The addition rate should be controlled to prevent a rapid increase in temperature.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into ice-cold water to quench the reaction.^[6]
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether.^[6] Repeat the extraction process to ensure complete recovery of the product.
- Washing and Drying: Combine the organic extracts and wash them with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.^[6]
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- Purification: The crude product is then purified by vacuum distillation to obtain pure **ethyl 3-phenylglycidate**.^[6]

Applications of Ethyl 3-Phenylglycidate

The unique chemical structure of **ethyl 3-phenylglycidate** makes it a valuable compound in several industries.


Flavor and Fragrance Industry

Ethyl 3-phenylglycidate is widely used as a fragrance and flavoring agent due to its characteristic sweet, fruity, strawberry-like aroma.^{[3][4]} It is a key component in the formulation of perfumes, soaps, and other personal care products. In the food industry, it is used as an artificial strawberry flavoring in a variety of products including candies, baked goods, ice cream, and beverages.^[2]

Pharmaceutical Synthesis

Ethyl 3-phenylglycidate serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals.^{[1][7]} Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Notably, optically pure forms of **ethyl 3-phenylglycidate** are key building blocks in the synthesis of:

- The C-13 side chain of the anticancer drug Taxol.^[7]
- The antidepressant drug Reboxetine, a norepinephrine reuptake inhibitor.^[7]
- The nootropic drug Clausenamide.^[7]

[Click to download full resolution via product page](#)

Caption: Major applications of **ethyl 3-phenylglycidate**.

Agrochemical and Polymer Industries

Ethyl 3-phenylglycidate is also explored in the development of agrochemicals, such as pesticides and herbicides.^[1] In polymer chemistry, it is used in the production of specialty polymers, contributing to materials with enhanced properties.^[1]

Safety and Handling

Ethyl 3-phenylglycidate is a combustible liquid and should be handled with appropriate safety precautions.^{[3][4]} It is incompatible with strong oxidizing agents.^{[3][4]} It is recommended to wear protective gloves and eye protection when handling this chemical.^{[8][9]} In case of skin contact, wash the affected area with plenty of soap and water.^{[8][10]} For detailed safety information, refer to the Safety Data Sheet (SDS).^{[8][10]}

Conclusion

Ethyl 3-phenylglycidate is a compound of significant industrial and academic interest. Its straightforward synthesis via the Darzens condensation, coupled with its versatile reactivity, makes it an invaluable building block in organic synthesis. From enhancing the sensory experience of consumer products to enabling the synthesis of life-saving pharmaceuticals, the applications of **ethyl 3-phenylglycidate** are both broad and impactful. This guide has provided a comprehensive technical overview to support researchers and professionals in leveraging the full potential of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 3-phenylglycidate | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL 3-PHENYLGLYCIDATE | 121-39-1 [chemicalbook.com]
- 4. ETHYL 3-PHENYLGLYCIDATE CAS#: 121-39-1 [m.chemicalbook.com]

- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by *Galactomyces geotrichum* ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain [mdpi.com]
- 8. fishersci.nl [fishersci.nl]
- 9. Ethyl Methylphenylglycidate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-Phenylglycidate: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095094#synonyms-and-iupac-name-for-ethyl-3-phenylglycidate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com